Fanotaprim vs. Pyrimethamine, Trimethoprim, and Methotrexate: TgDHFR Enzymatic Potency Comparison
Fanotaprim inhibits recombinant Toxoplasma gondii DHFR (TgDHFR) with an IC50 of 1.57 ± 0.11 nM [1]. In direct comparison, the clinically used antifolate pyrimethamine exhibits an IC50 of 230 nM against the same enzyme [2], trimethoprim shows an IC50 of 2,700 nM [3], and methotrexate is markedly less potent with an IC50 of 80,000 nM [4].
| Evidence Dimension | TgDHFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.57 ± 0.11 nM |
| Comparator Or Baseline | Pyrimethamine: 230 nM; Trimethoprim: 2,700 nM; Methotrexate: 80,000 nM |
| Quantified Difference | 146-fold more potent than pyrimethamine; 1,720-fold more potent than trimethoprim; 51,000-fold more potent than methotrexate |
| Conditions | Recombinant Toxoplasma gondii DHFR enzyme assay |
Why This Matters
Superior enzymatic potency translates to lower working concentrations in biochemical assays, reducing compound consumption and minimizing off-target effects due to high dosing.
- [1] Hopper AT, Brockman A, Wise A, Gould J, Barks J, Radke JB, Sibley LD, Zou Y, Thomas S. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis. J Med Chem. 2019;62(3):1562-1576. View Source
- [2] BindingDB. BDBM18512: Pyrimethamine IC50 for Toxoplasma gondii TS-DHFR. Data curated from ChEMBL. View Source
- [3] Queener SF. 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine Analogues of Trimethoprim as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase. Data as reported on Scilit.net. View Source
- [4] BindingDB. BDBM18050: Methotrexate IC50 for Toxoplasma gondii TS-DHFR. View Source
